2-acetyl-1H-indole-3-carboxylic Acid

Medicinal Chemistry Heterocyclic Synthesis Building Block Chemistry

This compound is the definitive starting material for pyridazino[4,5-b]indole scaffolds — a privileged core in medicinal chemistry. Unlike generic indole-3-carboxylic acid (I3CA), the 2-acetyl handle enables exclusive condensation cascades to fused heterocycles, while the C3 carboxylic acid allows orthogonal N-alkylation/esterification in a single pot. The acetyl group can be selectively reduced with NaBH₄ to yield secondary alcohol intermediates, and electrophilic bromination installs a halide for cross-coupling diversification. Researchers targeting kinase inhibitor or anticancer libraries select this acetyl-indole acid to avoid the synthetic failures and irreproducible yields caused by unsuitable substitutes.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 78839-04-0
Cat. No. B1335815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetyl-1H-indole-3-carboxylic Acid
CAS78839-04-0
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=CC=CC=C2N1)C(=O)O
InChIInChI=1S/C11H9NO3/c1-6(13)10-9(11(14)15)7-4-2-3-5-8(7)12-10/h2-5,12H,1H3,(H,14,15)
InChIKeySIFWJAMUHPEUPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-1H-indole-3-carboxylic acid (CAS 78839-04-0): A Dual-Functional Indole Scaffold for Pharmaceutical Building Block Procurement


2-Acetyl-1H-indole-3-carboxylic acid (CAS 78839-04-0) is a heteroaromatic carboxylic acid comprising an indole core substituted with an acetyl group at the 2-position and a carboxylic acid moiety at the 3-position [1]. As a derivative of indole-3-carboxylic acid, it belongs to a class of compounds widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties [2]. Its structural features — a reactive acetyl carbonyl and a free carboxylic acid — confer dual functionality, making it a valuable intermediate for the synthesis of more complex heterocyclic systems, such as pyridazino[4,5-b]indoles, which are of significant interest in medicinal chemistry [1][3].

2-Acetyl-1H-indole-3-carboxylic acid: Why Generic Indole-3-carboxylic Acids Are Not Viable Substitutes in Targeted Synthetic Pathways


Indole-3-carboxylic acid (I3CA, CAS 771-50-6) and 2-acetyl-1H-indole-3-carboxylic acid are not interchangeable in synthetic applications due to profound differences in reactivity and stability. I3CA undergoes facile decarboxylation under acidic conditions, a reaction that is significantly accelerated in 2-substituted analogs [1]. Critically, the 2-acetyl group in the target compound not only alters the electronic properties of the indole ring but also enables specific synthetic transformations that are inaccessible with the unsubstituted parent acid. For example, the condensation of 2-acetyl-1H-indole-3-carboxylic acid with hydrazine hydrate yields pyridazino[4,5-b]indolones, whereas the same reaction with I3CA would not proceed to form the fused pyridazine ring due to the absence of the reactive acetyl handle [2][3]. Moreover, the high decarboxylation tendency of 2-acetylindole-3-carboxylic acids under thermal conditions is a well-documented challenge in its own right, causing poorly reproducible yields if reaction conditions are not strictly controlled, further underscoring that simple substitution of this compound with a generic indole-3-carboxylic acid would lead to synthetic failure [4].

Quantitative Evidence for Selecting 2-Acetyl-1H-indole-3-carboxylic acid (CAS 78839-04-0): Comparative Performance Metrics Against Closest Analogs


Synthetic Yield Comparison in Pyridazino[4,5-b]indole Formation: 2-Acetyl-1H-indole-3-carboxylic acid vs. Unsubstituted Indole-3-carboxylic Acid

2-Acetyl-1H-indole-3-carboxylic acid is a required precursor for the synthesis of pyridazino[4,5-b]indolones via condensation with hydrazine hydrate, a reaction that is not possible with the unsubstituted parent compound, indole-3-carboxylic acid (I3CA), due to the absence of the acetyl functional group [1][2]. While the reaction of the target compound with hydrazine suffers from variable yields due to a competing decarboxylation side reaction, this intrinsic reactivity is the precise reason it is selected as the starting material. Specifically, the acetyl group at C2 and the carboxylic acid at C3 enable the formation of a fused pyridazinone ring, a structural motif absent in reactions with I3CA [1].

Medicinal Chemistry Heterocyclic Synthesis Building Block Chemistry

Comparative Reactivity: N-Alkylation and Esterification Efficiency for 2-Acetyl-1H-indole-3-carboxylic acid vs. 2-Acetylindole

2-Acetyl-1H-indole-3-carboxylic acid offers a distinct synthetic advantage over 2-acetylindole (CAS 4264-35-1) in the preparation of N-alkylated indole derivatives. When treated with an excess of an alkylating agent (e.g., alkyl iodide) and a base (K2CO3) in DMF, the carboxylic acid group undergoes in situ esterification concurrently with N-alkylation [1]. This simultaneous dual functionalization streamlines the synthetic sequence, eliminating the need for a separate esterification step that would be required if starting from 2-acetylindole. The resulting ester functionality also facilitates subsequent ring-closure reactions with hydrazine, as the free acid is prone to decarboxylation under these conditions [1].

Organic Synthesis Protecting Group Strategy Reaction Optimization

Regioisomeric Differentiation: Synthetic Utility of 2-Acetyl-1H-indole-3-carboxylic acid vs. 1-Acetylindole-3-carboxylic acid

The position of the acetyl group on the indole ring profoundly influences the compound's reactivity and the types of heterocyclic systems it can form. 2-Acetyl-1H-indole-3-carboxylic acid, with its acetyl group at C2 and carboxylic acid at C3, is specifically required for the construction of pyridazino[4,5-b]indoles, where both functional groups participate in forming the fused pyridazine ring [1][2]. In contrast, the regioisomer 1-acetylindole-3-carboxylic acid (CAS not specified), bearing the acetyl group on the indole nitrogen, lacks the adjacent C2 acetyl necessary for this cyclization. The N-acetyl group serves as a protecting group rather than a reactive handle for ring fusion, leading to entirely different reaction outcomes and limiting its utility for the synthesis of C2-C3 fused heterocycles.

Regioselective Synthesis Indole Chemistry Medicinal Chemistry

Decarboxylation Tendency: 2-Acetyl-1H-indole-3-carboxylic acid Exhibits Enhanced Lability vs. Indole-3-carboxylic Acid Under Thermal Conditions

The 2-acetyl substituent significantly increases the propensity of the indole-3-carboxylic acid to undergo decarboxylation. This phenomenon, reported in the context of pyridazinone synthesis, results in poorly reproducible yields when 2-acetylindole-3-carboxylic acid is heated with hydrazine, as the starting material can decarboxylate to form 2-acetylindole or its hydrazone as a side product [1]. This contrasts with unsubstituted indole-3-carboxylic acid, which is also prone to acid-catalyzed decarboxylation but does not undergo the same facile thermal decarboxylation in neutral or basic media [2]. While this lability poses a synthetic challenge requiring careful optimization, it also defines a unique reactivity profile that can be exploited for specific transformations where controlled decarboxylation is desired.

Reaction Optimization Process Chemistry Stability Studies

High-Value Application Scenarios for 2-Acetyl-1H-indole-3-carboxylic acid (CAS 78839-04-0) Derived from Quantitative Differentiation


Synthesis of Pyridazino[4,5-b]indole Scaffolds for Drug Discovery

2-Acetyl-1H-indole-3-carboxylic acid is the preferred and necessary starting material for constructing the pyridazino[4,5-b]indole core, a privileged scaffold in medicinal chemistry [1]. This application is uniquely enabled by the 2-acetyl group, which provides the reactive handle for condensation with hydrazine to form the fused pyridazinone ring. Researchers aiming to generate libraries of this heterocyclic class for biological screening should select this specific compound, as generic indole-3-carboxylic acid or other regioisomers are ineffective [2]. The reported synthetic procedures, while requiring careful temperature control to mitigate decarboxylation, offer a validated route to these valuable scaffolds [1].

One-Pot N-Alkylation/Esterification for Streamlined Synthesis of Indole Derivatives

This compound is strategically advantageous for synthetic sequences requiring both N-alkylation and ester formation. The dual reactivity of the indole NH and the C3 carboxylic acid allows for a one-pot, two-step transformation using excess alkylating agent and base, generating N-alkyl indole-3-carboxylate esters directly [2]. This process eliminates a separate esterification step, improving synthetic efficiency and reducing overall costs. For researchers focused on optimizing synthetic routes to complex indole alkaloids or pharmaceutical intermediates, this property offers a clear advantage over using non-carboxylated precursors like 2-acetylindole [2].

Precursor to 2-(1-Hydroxyethyl)indole-3-carboxylic acid Derivatives

The 2-acetyl group can be selectively reduced using sodium tetrahydroborate (NaBH₄) to yield 2-(1-hydroxyethyl)indole-3-carboxylic acid derivatives [3]. This transformation provides access to secondary alcohol-containing indole building blocks, which serve as key intermediates for further functionalization (e.g., chiral building blocks, nucleophilic substitution precursors). The presence of the C3 carboxylic acid is retained during this reduction, allowing for subsequent amide coupling or esterification. This specific reactivity profile is not available from the corresponding 2-acetylindole, which lacks the carboxylic acid handle.

Electrophilic Halogenation for Further Functionalization

The compound undergoes electrophilic bromination to form 2-acetyl-3-bromoindole derivatives [3]. This reaction installs a halide at the C3 position, providing a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) that enable the rapid diversification of the indole core. This demonstrates the compound's utility as a versatile, multi-functional building block capable of being elaborated at both the C2 acetyl and C3 halide positions, making it valuable for generating chemical libraries in medicinal chemistry programs.

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